8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, an isopropyl group, a morpholinoethyl side chain, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and diketones under acidic or basic conditions.
Purine Core Construction: The purine core is constructed via condensation reactions involving formamide derivatives and appropriate aldehydes or ketones.
Attachment of Side Chains: The isopropyl and morpholinoethyl groups are introduced through alkylation reactions using reagents like isopropyl bromide and 2-chloroethylmorpholine, respectively.
Final Assembly: The final compound is assembled through nucleophilic substitution reactions, where the pyrazole and purine intermediates are coupled under controlled conditions, often using catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the purine core or the pyrazole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the positions adjacent to the nitrogen atoms in the purine and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it a valuable tool for investigating cellular processes and molecular interactions.
Medicine
Medically, the compound is explored for its potential therapeutic properties. Its structural similarity to purine nucleotides suggests possible applications in antiviral and anticancer therapies, where it may act as an inhibitor of key enzymes or as a modulator of cellular pathways.
Industry
In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It also finds use in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In cellular pathways, it may modulate signal transduction processes by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- 8-(1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- 8-(1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1-(2-piperidinoethyl)-1H-purine-2,6(3H,7H)-dione
Uniqueness
The uniqueness of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione lies in its specific combination of functional groups and structural features. The presence of the morpholinoethyl side chain, in particular, distinguishes it from other similar compounds, potentially enhancing its solubility, stability, and biological activity.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactivity, applications, and unique characteristics
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-(2-morpholin-4-ylethyl)-7-propan-2-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O3/c1-13(2)26-16-17(21-19(26)27-15(4)12-14(3)22-27)23(5)20(29)25(18(16)28)7-6-24-8-10-30-11-9-24/h12-13H,6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUWNKPIABUEKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CCN4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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